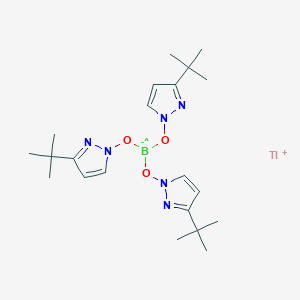

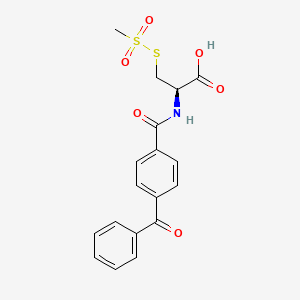

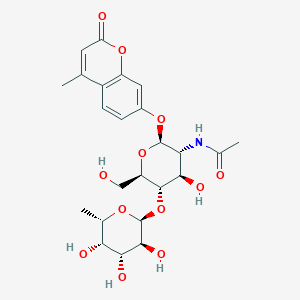

![molecular formula C₁₀H₂₀NO₃S₂ B1140029 O-[(1-羟基-2,2,5,5-四甲基吡咯烷-3-基)甲基]甲磺酸硫酯 CAS No. 681034-14-0](/img/structure/B1140029.png)

O-[(1-羟基-2,2,5,5-四甲基吡咯烷-3-基)甲基]甲磺酸硫酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis methods for related compounds involve various approaches. For example, the preparation of charged aminoxyls, including ammonium (1-oxyl-2,5,5-trimethylpyrrolidin-2-yl)methanesulfonate, highlights adaptable methods for aminoxyls synthesis, showing solubility differences across solvents (Marx & Rassat, 2002). Another study on the methanesulfonic acid-catalyzed reaction of certain compounds with glycerol demonstrates the generation of various methanesulfonates and their subsequent cyclization, providing insight into potential synthesis pathways for related structures (Upadhyaya et al., 1997).

Molecular Structure Analysis

Molecular structure analysis often employs 1H and 13C NMR spectroscopy, as well as crystallography. For instance, the crystal structure analysis of certain compounds confirmed by X-ray crystallography can shed light on the structural aspects relevant to O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate (Upadhyaya et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving sulfonothioates and related compounds can be complex. For example, methyl methanesulfonothioate reacts with amino groups, suggesting potential reactivity of similar compounds with amines (Kluger & Tsui, 1980). Another study highlights the insertion of methanesulfonylnitrene into C–H and O–H bonds, which could be relevant for understanding the reactivity of sulfonothioate compounds (Shingaki et al., 1972).

Physical Properties Analysis

The solubility and association behavior of similar compounds in various solvents have been documented, with findings indicating partial association in solvents other than water (Marx & Rassat, 2002). This information can provide insights into the physical properties of the subject compound.

Chemical Properties Analysis

Chemical properties such as reactivity with amines and the potential for various chemical transformations have been explored. The specific chemical behavior can be influenced by the compound's structure, as seen in reactions involving methanesulfonothioate derivatives (Kluger & Tsui, 1980).

科学研究应用

巯基反应性和氨基相互作用

- 甲基甲磺酸硫酯 (MMTS) 表现出巯基反应性,这可能导致 D-3-羟基丁酸脱氢酶等酶失活。这种反应性表明在研究酶机制和构效关系中具有潜在应用,但由于其可能与氨基反应产生甲基亚磺酰胺作为不良产物,因此必须小心 (Kluger & Tsui, 1980)。

水溶性和溶剂相互作用

- 带电的氨氧基,包括铵(1-氧基-2,5,5-三甲基吡咯烷-2-基)甲磺酸盐,完全溶于水。这种性质以及它们在其他溶剂中的部分缔合,为它们在水性体系中的使用以及在溶剂特异性反应或应用的设计中开辟了途径 (Marx & Rassat, 2002)。

属性

IUPAC Name |

(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEBHMJXHAORCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703475 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

CAS RN |

681034-14-0 |

Source

|

| Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

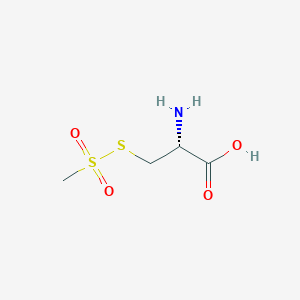

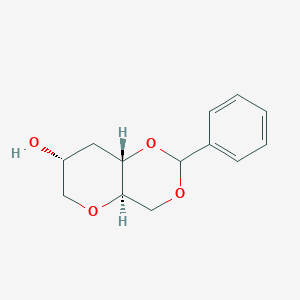

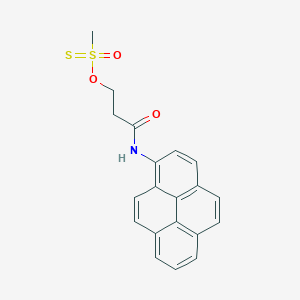

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)